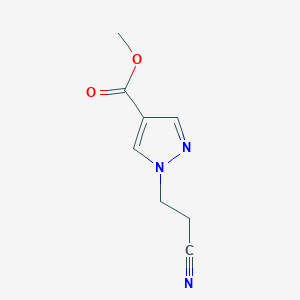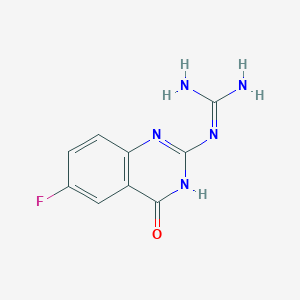
1H-吲哚-3-甲酰亚胺甲酯盐酸盐
描述
Methyl 1H-indole-3-carboximidoate hydrochloride, also known as NL-1, is a synthetic compound with a molecular weight of 257. It is a derivative of the indole family, which are considered ideal precursors for the synthesis of active molecules .
Synthesis Analysis
A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of Methyl 1H-indole-3-carboximidoate hydrochloride is C10H11ClN2O. The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .科学研究应用
Antiviral Applications
“Methyl 1H-indole-3-carboximidoate hydrochloride” has shown promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to interfere with viral replication makes it a candidate for further study in the development of antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. They can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases . Research into the specific anti-inflammatory mechanisms of “Methyl 1H-indole-3-carboximidoate hydrochloride” could lead to new therapeutic options.
Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. “Methyl 1H-indole-3-carboximidoate hydrochloride” could be explored for its potential to inhibit cancer cell growth and proliferation . Its efficacy and safety profile would need extensive evaluation in preclinical and clinical settings.
Anti-HIV Activity
Indole derivatives have been studied for their potential in anti-HIV therapies. They can bind with high affinity to multiple receptors, which is crucial for developing new derivatives with anti-HIV activity . “Methyl 1H-indole-3-carboximidoate hydrochloride” may contribute to this field by serving as a scaffold for creating more potent HIV inhibitors.
Antioxidant Effects
The oxidative stress response is implicated in numerous diseases, and antioxidants are vital in mitigating this damage. Indole derivatives, including “Methyl 1H-indole-3-carboximidoate hydrochloride,” could be powerful antioxidants, providing protection against oxidative stress-related cellular damage .
Antimicrobial and Antitubercular Uses
Indole derivatives have shown antimicrobial and antitubercular activities, suggesting that “Methyl 1H-indole-3-carboximidoate hydrochloride” could be used in the treatment of bacterial infections, including tuberculosis . Its role in combating drug-resistant strains would be particularly valuable.
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects. They may influence glucose metabolism and insulin sensitivity, making “Methyl 1H-indole-3-carboximidoate hydrochloride” a potential compound for managing diabetes and related metabolic disorders .
Antimalarial Properties
Indole derivatives have been explored for their antimalarial properties. Given the urgent need for new antimalarial drugs due to increasing drug resistance, “Methyl 1H-indole-3-carboximidoate hydrochloride” could be a starting point for the development of novel antimalarial agents .
作用机制
Target of Action
Methyl 1H-indole-3-carboximidoate hydrochloride, like other indole derivatives, is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The interaction of Methyl 1H-indole-3-carboximidoate hydrochloride with its targets primarily involves the formation of hydrogen bonds. This is due to the presence of the carboxamide moiety in its structure . The compound binds with high affinity to multiple receptors, which can be beneficial in the development of new, useful derivatives .
Biochemical Pathways
Indole derivatives, including Methyl 1H-indole-3-carboximidoate hydrochloride, are known to affect various biochemical pathways. They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The solubility of the compound in common organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of Methyl 1H-indole-3-carboximidoate hydrochloride’s action depend on the specific targets and pathways it affects. Given its broad spectrum of biological activities, it can potentially influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 1H-indole-3-carboximidoate hydrochloride can be influenced by various environmental factors. For instance, the compound is stable at room temperature and soluble in some common organic solvents
未来方向
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities . Therefore, the study of indole derivatives, including Methyl 1H-indole-3-carboximidoate hydrochloride, is expected to continue in the future, particularly in the field of medicinal and pharmaceutical chemistry.
属性
IUPAC Name |
methyl 1H-indole-3-carboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKEFFTCYQFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-indole-3-carboximidoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



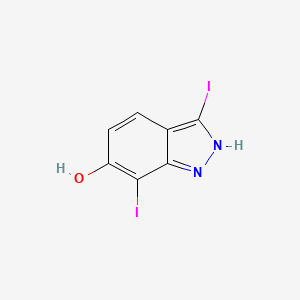
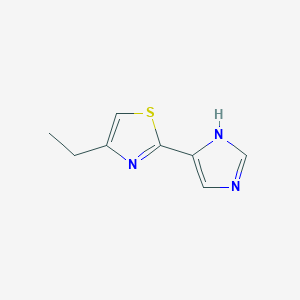



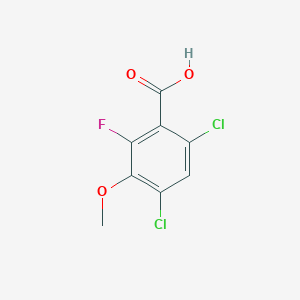
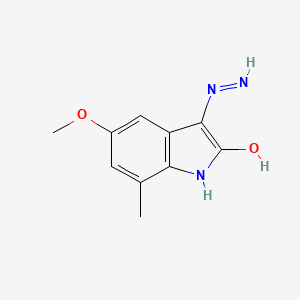
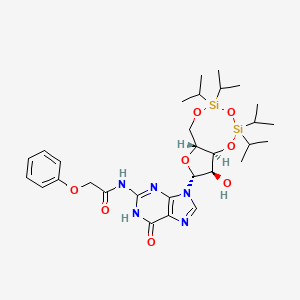
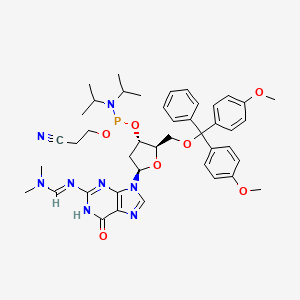
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
